molecular formula C13H14ClIN2O3 B8502977 Acetamide,n-[3-[(4-chloro-2,3-dihydro-7-iodo-1-oxo-1h-isoindol-5-yl)oxy]propyl]-

Acetamide,n-[3-[(4-chloro-2,3-dihydro-7-iodo-1-oxo-1h-isoindol-5-yl)oxy]propyl]-

Cat. No.: B8502977
M. Wt: 408.62 g/mol
InChI Key: DIFQXFVKXMNCFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide,n-[3-[(4-chloro-2,3-dihydro-7-iodo-1-oxo-1h-isoindol-5-yl)oxy]propyl]- is a useful research compound. Its molecular formula is C13H14ClIN2O3 and its molecular weight is 408.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetamide,n-[3-[(4-chloro-2,3-dihydro-7-iodo-1-oxo-1h-isoindol-5-yl)oxy]propyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide,n-[3-[(4-chloro-2,3-dihydro-7-iodo-1-oxo-1h-isoindol-5-yl)oxy]propyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H14ClIN2O3

Molecular Weight

408.62 g/mol

IUPAC Name

N-[3-[(4-chloro-7-iodo-1-oxo-2,3-dihydroisoindol-5-yl)oxy]propyl]acetamide

InChI

InChI=1S/C13H14ClIN2O3/c1-7(18)16-3-2-4-20-10-5-9(15)11-8(12(10)14)6-17-13(11)19/h5H,2-4,6H2,1H3,(H,16,18)(H,17,19)

InChI Key

DIFQXFVKXMNCFA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCOC1=CC(=C2C(=C1Cl)CNC2=O)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Chloro-5-(3-aminopropoxy)-7-iodoisoindolinone hydrochloride (84.0 mg, 0.208 mmol) was suspended in dichloromethane, and the suspension was added with triethylamine (0.090 mL, 0.648 mmol) and anhydrous acetic acid (0.031 mL, 0.324 mmol), followed by stirring at room temperature for 12 hours. The solvent was evaported under reduced pressure and the residue was purified by slurry using water and acetonitrile to obtain 4-chloro-5-[3-(acetylamino)propoxy]-7-iodoisoindolinone (78.6 mg, yield 92%).
Name
4-Chloro-5-(3-aminopropoxy)-7-iodoisoindolinone hydrochloride
Quantity
84 mg
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reactant
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0.09 mL
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0.031 mL
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solvent
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Synthesis routes and methods II

Procedure details

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